molecular formula C56H50O2P3Ru B13138405 Acetatohydrotris(triphenylphosphine)ruthenium

Acetatohydrotris(triphenylphosphine)ruthenium

Cat. No.: B13138405
M. Wt: 949.0 g/mol
InChI Key: VAHWKJDDGINXOI-UHFFFAOYSA-N
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Description

Acetatohydrotris(triphenylphosphine)ruthenium(II), with the molecular formula C₅₆H₄₈ClO₂P₃Ru (monoisotopic mass: 982.1599), is an 18-electron ruthenium complex featuring a hydrido (H⁻), acetate (OAc⁻), and three triphenylphosphine (PPh₃) ligands . It is synthesized via reactions involving Ag[BF₄], which induces phosphine substitution or reductive elimination, highlighting its labile acetate ligand . The compound’s structure, confirmed by ³¹P NMR and X-ray diffraction, shows a distorted octahedral geometry with one phenyl ring of a PPh₃ ligand π-bound to the Ru center . This complex is pivotal in catalysis, particularly in hydrogenation and ligand substitution reactions.

Properties

Molecular Formula

C56H50O2P3Ru

Molecular Weight

949.0 g/mol

IUPAC Name

acetic acid;ruthenium monohydride;triphenylphosphane

InChI

InChI=1S/3C18H15P.C2H4O2.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);;

InChI Key

VAHWKJDDGINXOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[RuH]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetatohydrotris(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and acetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as column chromatography and is often produced in high yields to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Acetatohydrotris(triphenylphosphine)ruthenium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium-phosphine complexes with different ligands .

Mechanism of Action

The mechanism by which Acetatohydrotris(triphenylphosphine)ruthenium exerts its effects involves coordination with various substrates through its ruthenium center. The triphenylphosphine ligands provide stability and facilitate the interaction with other molecules. The compound can activate substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products .

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Phosphine Complexes

Structural and Electronic Differences

Table 1: Key Structural and Catalytic Properties
Compound Name Molecular Formula Ligands Electron Count Key Applications References
Acetatohydrotris(triphenylphosphine)ruthenium(II) C₅₆H₄₈ClO₂P₃Ru H⁻, OAc⁻, 3 PPh₃ 18e Hydrogenation, ligand substitution
Dichlorotris(triphenylphosphine)ruthenium(II) RuCl₂(PPh₃)₃ 2 Cl⁻, 3 PPh₃ 16e Transfer hydrogenation, oxidation
Dihydridotetrakis(triphenylphosphine)ruthenium(II) RuH₂(PPh₃)₄ 2 H⁻, 4 PPh₃ 18e H₂ activation, stoichiometric reductions
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) C₄₁H₃₂F₆O₅P₂Ru CO, 2 CF₃COO⁻, 2 PPh₃ 16e Carbonyl insertion, methanol adducts
Tetrakis(triphenylphosphine)dichlororuthenium(II) RuCl₂(PPh₃)₄ 2 Cl⁻, 4 PPh₃ 18e Precursor for Ru(0) complexes

Catalytic Reactivity and Ligand Effects

  • This compound(II) :
    The hydrido ligand enhances electron density at Ru, favoring oxidative addition reactions. The labile acetate ligand allows facile substitution, making it versatile in synthesis (e.g., fluoroborate salt formation with HBF₄) . Its 18-electron configuration confers stability but may limit substrate binding in catalysis requiring vacant sites.

  • Dichlorotris(triphenylphosphine)ruthenium(II): A 16-electron complex with chloride ligands, it exhibits higher reactivity in transfer hydrogenation of α,β-unsaturated carbonyls due to accessible coordination sites . The stronger σ-donor Cl⁻ ligands stabilize lower oxidation states, contrasting with the weaker-field OAc⁻ in the acetato complex.
  • Dihydridotetrakis(triphenylphosphine)ruthenium(II) :
    With two hydrido ligands and four PPh₃, this 18e complex is less labile but effective in H₂ activation. Its steric bulk from additional PPh₃ reduces substrate accessibility compared to the acetato analogue .

  • Carbonylbis(trifluoroacetato)ruthenium(II): The CO ligand stabilizes the Ru center via strong π-backbonding, reducing catalytic activity but enhancing thermal stability. The trifluoroacetato ligand’s electron-withdrawing nature contrasts with OAc⁻, altering redox potentials .

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